1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile is a heterocyclic compound that features a fused ring system combining pyridine and benzimidazole moieties
Mechanism of Action
Target of Action
1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile is a nitrogen-containing heterocyclic compound Similar compounds, such as azoloazines, have been found to interact with biomacromolecules in living systems , suggesting that this compound may have similar targets.
Mode of Action
It’s known that benzimidazole derivatives, which are structurally similar, can interact with the biomacromolecules of a living system and significantly impact their biological activities and functions .
Biochemical Pathways
It’s known that nitrogenous heterocycles, such as azoloazines, have a wide spectrum of biological activity and numerous therapeutic applications in medicine . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities, including anticancer , antibacterial , and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups can impact the biological activity of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with a suitable nitrile derivative under cyclization conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired fused ring system.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
2-Substituted Benzimidazoles: These derivatives have modifications at the 2-position, influencing their chemical and biological properties.
Uniqueness: 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-aminopyrido[1,2-a]benzimidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-7-8-5-6-11-15-9-3-1-2-4-10(9)16(11)12(8)14/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKKYPJAPATLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C=C3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.